1-Benzyloxy-4-(tert-butyl)pyridinium bromide
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Overview
Description
1-Benzyloxy-4-(tert-butyl)pyridinium bromide is a chemical compound with the molecular formula C16H20BrNO and a molecular weight of 322.248 g/mol . It is a pyridinium salt, characterized by the presence of a benzyloxy group at the 1-position and a tert-butyl group at the 4-position of the pyridinium ring, with bromide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide typically involves the reaction of 4-tert-butylpyridine with benzyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-4-(tert-butyl)pyridinium bromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Scientific Research Applications
1-Benzyloxy-4-(tert-butyl)pyridinium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyloxy-4-(tert-butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyloxy-4-(tert-butyl)pyridinium bromide can be compared with other similar compounds, such as:
1-Benzyloxy-4-methylpyridinium bromide: Similar structure but with a methyl group instead of a tert-butyl group.
1-Benzyloxy-4-ethylpyridinium bromide: Similar structure but with an ethyl group instead of a tert-butyl group.
1-Benzyloxy-4-isopropylpyridinium bromide: Similar structure but with an isopropyl group instead of a tert-butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
55930-28-4 |
---|---|
Molecular Formula |
C16H20BrNO |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
4-tert-butyl-1-phenylmethoxypyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NO.BrH/c1-16(2,3)15-9-11-17(12-10-15)18-13-14-7-5-4-6-8-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BGKZIHHGULVIHK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)OCC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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